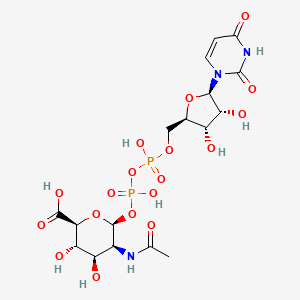
Formaldoxime
概要
説明
Synthesis Analysis
Formaldoxime is synthesized through several chemical reactions, including the decomposition of formaldoxime to produce hydrogen cyanide and water, as well as other by-products under specific conditions (Taylor & Bender, 1941)1. The synthesis involves first-order reactions and is subject to acceleration by various factors, highlighting the molecule's reactive nature and the conditions under which it can be synthesized.
Molecular Structure Analysis
The molecular structure of formaldoxime has been analyzed through microwave spectra, revealing details about its planar structure, bond lengths, and angles. Studies have identified differences between cis‐ and trans‐HCN bond angles, indicating significant structural features (Levine, 1963)2. Further analysis using ab initio and density functional calculations has provided insights into the molecular geometries of formaldoxime's conformers, emphasizing the predominance of the trans conformation and the rotational barriers between these conformations (Umar, Jimoh, & Morsy, 2005)3.
Chemical Reactions and Properties
Formaldoxime participates in various chemical reactions, including pyrolysis and interactions with other molecules, leading to the formation of complexes and potential for laser emission in the interstellar medium (Al-Dallal, Bannai, & Manaa, 2002)4. Its reactivity also extends to forming hydrogen-bonded complexes with ammonia and hydrogen chloride, further illustrating the molecule's versatile chemical properties and potential for forming stable complexes (Golec, Mucha, Sałdyka, Barnes, & Mielke, 2015)5.
Physical Properties Analysis
The study of formaldoxime's physical properties has been enriched by investigations into its vibrational spectra, revealing details about its normal vibrations and torsional barrier (Ažman, Hadzi, Kidrič, Orel, & Trampuž, 1971)6. These studies provide a foundational understanding of the molecule's stability and structural dynamics.
Chemical Properties Analysis
The chemical properties of formaldoxime have been further elucidated through studies on its dimers and interactions with water, showcasing the molecule's ability to form hydrogen-bonded complexes and its reactivity with water to form various complexes (Golec & Mielke, 2007)7. This highlights the molecule's significant chemical versatility and its interactions with other chemical species.
科学的研究の応用
Manganese Detection in Natural Waters
- Application : Formaldoxime is used for the detection of manganese in natural waters, even in the presence of iron. A study by Hydes (1987) detailed a method using formaldoxime for manganese determination in natural waters, where the interference from iron was removed by adding EDTA after forming the manganese/formaldoxime complex. This method is effective for concentrations up to 100 μM iron (Hydes, 1987). Similarly, Goto, Komatsu, and Furukawa (1962) described a rapid photometric method with formaldoxime for determining small amounts of manganese in waters containing iron (Goto, Komatsu, & Furukawa, 1962).
Pyrolysis and Decomposition
- Chemical Reactions : In the pyrolysis process, formaldoxime decomposes to produce hydrogen cyanide and water. This reaction was studied by Taylor and Bender (1941), revealing a first-order reaction rate and providing insights into the formation of various gases and the influence of air and nitric oxide on the reaction (Taylor & Bender, 1941).
Space Research and Astrophysics
- Laser Emission in Interstellar Medium : Formaldoxime's potential in submillimetre laser emission, particularly in the interstellar medium, was explored by Al-Dallal, Bannai, and Manaa (2002). They discussed the synthesis, spectral properties, and conditions for observing potential laser transitions from formaldoxime in space (Al-Dallal, Bannai, & Manaa, 2002).
Analysis of Electronic and Molecular Structure
- Molecular Orbital Study : Otto (1991) conducted an ab initio self-consistent field-molecular orbital study of formaldoxime and its protonated forms, providing insights into its energy predictions and molecular structure (Otto, 1991). Additionally, the study of formaldoxime's molecular structure and rotational spectra has been critical in understanding its behavior in different environments (Zou, Guillemin, Motiyenko, & Margulès, 2021).
Chemical Analysis in Textiles and Sediments
- Textile Industry : Hamlin (1956) investigated the use of formaldoxime for colorimetric determination of manganese in textile materials, addressing various interferences encountered in this process (Hamlin, 1956).
- Estuarine Sediments : Burle and Kirby-Smith (1979) modified the formaldoxime colorimetric method for manganese to analyze iron-rich sediment pore water samples, demonstrating its application in environmental studies (Burle & Kirby-Smith, 1979).
Spectroscopic Analysis and Complexation Studies
- Infrared Spectroscopy and Hydrogen Bonding : Golec, Mucha, and Mielke (2011) explored the complexation of formaldoxime with water, employing FTIR spectroscopy and theoretical methods. Their work provided valuable insights into the intermolecular interactions and stability of formaldoxime-water complexes (Golec, Mucha, & Mielke, 2011).
Safety and Hazards
Formaldoxime is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
While fulminic acid (HCNO) is a well-known interstellar molecule, its partially hydrogenated form, formaldoxime (H2CNOH), has not been detected yet in the interstellar medium (ISM). A possible reason for the non-detection of H2CNOH can be that in the presence of H atoms the quasi-equilibrium between these species is shifted towards HCNO .
特性
IUPAC Name |
N-methylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c1-2-3/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDFHQJTAWCFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058785 | |
| Record name | Nitrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.041 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formaldoxime | |
CAS RN |
75-17-2 | |
| Record name | Nitrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMALDOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420JFM0Z1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of formaldoxime?
A1: Formaldoxime has a molecular formula of CH2NOH and a molecular weight of 45.04 g/mol. []
Q2: What are some key spectroscopic features of formaldoxime?
A2: Formaldoxime exhibits characteristic infrared absorption bands corresponding to its various vibrational modes. For instance, the ν4, ν5, ν6, and ν8 fundamental bands have been observed and analyzed in detail, providing insights into its molecular structure and dynamics. [] Additionally, the third harmonic of the O-H stretching vibration has been identified at λ9572 (10,444.1 cm-1). [, ] High-resolution rotational spectroscopy studies have also provided precise information about its rotational constants, 14N quadrupole coupling constants, and spin-rotation coupling constants. []
Q3: Does formaldoxime exhibit isomerism?
A3: Yes, formaldoxime exists as two isomers: cis and trans. The trans isomer is generally more stable. [, , , ] The energy difference between the two isomers, as well as the energy barriers for their interconversion, have been investigated using computational methods. [, ]
Q4: What is the structure of formaldoxime?
A4: Formaldoxime is a planar molecule. Studies utilizing isotopic substitution and microwave spectroscopy determined the following bond lengths (in Angstroms): CHcis = 1.085, CHtrans = 1.086, C=N = 1.276, NO = 1.408, OH = 0.956. Bond angles were also determined: HcisCN 121°46′, HtransCN 115°33′, CNO 110°12′, NOH 102°41′. An interesting feature is the difference between the cis- and trans-HCN bond angles. []
Q5: How does formaldoxime react with nitrous acid?
A5: Formaldoxime reacts with nitrous acid (HNO2) in an acidified solution. The kinetics of this reaction have been studied, revealing a rate equation of: -dc(HNO2)/dt=kc(HNO2)c1.32(FO)c0.96(ClO-4), where FO represents formaldoxime. The reaction rate is influenced by the concentrations of formaldoxime, perchlorate ions, and temperature but not significantly affected by H+ concentration. []
Q6: Can formaldoxime be used to detect manganese?
A6: Yes, formaldoxime forms a colored complex with manganese ions, forming the basis for a spectrophotometric method for manganese detection. This method is frequently used for determining manganese concentrations in various matrices, including water, textiles, soil, and silicate rocks. [, , , , , , ]
Q7: How can iron interference in the formaldoxime method for manganese determination be addressed?
A7: Iron can interfere with manganese determination using the formaldoxime method because it also forms a complex with the reagent. Several approaches have been explored to mitigate this interference, including the use of EDTA to selectively decompose the iron-formaldoxime complex [, ], the application of derivative spectrophotometry to isolate the spectral signal of manganese [], and the separation of iron from the sample matrix using techniques such as extraction with methylene chloride or passage through a cellulose phosphate column. [, ]
Q8: What is the role of formaldoxime in the pyrolysis of nitrosomethane?
A8: Formaldoxime is a proposed intermediate in the pyrolysis of nitrosomethane (CH3NO). It is suggested that methyl radicals generated during the process can react with nitric oxide to form a CH3NO complex, which can then isomerize to formaldoxime. Formaldoxime itself decomposes to hydrogen cyanide and water. []
Q9: How is formaldoxime involved in the study of methylamidogen radical fluorescence?
A9: Formaldoxime and its methylated derivatives have been used as precursors for generating methylamidogen radicals (R1R2CN, where R1, R2 = H or CH3) in photodissociation experiments. Upon irradiation at 193 nm, formaldoxime decomposes, producing the H2CN radical alongside other products. These studies provided insights into the photochemistry of these species and yielded valuable information about the radicals' excited states and dissociation dynamics. []
Q10: How has computational chemistry been used to study formaldoxime?
A10: Computational methods, including density functional theory (DFT) and coupled-cluster theory, have been employed to calculate various molecular properties of formaldoxime, including optimized geometries, vibrational frequencies, anharmonic force fields, and potential energy surfaces. These calculations have helped in understanding the conformational preferences, spectroscopic features, and reaction pathways of formaldoxime and its isomers. [, , , , ]
Q11: Have there been computational studies on the interaction of formaldoxime with metal ions?
A11: Yes, computational studies have explored the interaction of formaldoxime with metal ions like Cu+. These studies have investigated the relative stability of different complexation modes, providing insights into the coordination chemistry of formaldoxime. []
Q12: How can formaldoxime be synthesized?
A13: While not explicitly detailed in the provided papers, formaldoxime can be synthesized by reacting formaldehyde with hydroxylamine. []
Q13: Can you describe a specific synthetic application of formaldoxime?
A14: Formaldoxime, in its O-benzylated form (formaldoxime-O-benzylether), can be used to synthesize 1-benzyloxyaminomethyl phosphonic and phosphinic acids. This reaction involves the use of phosphorus trichloride and dichlorophosphines, highlighting the versatility of formaldoxime derivatives in organic synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



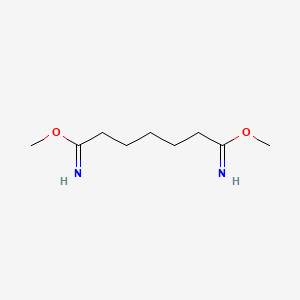
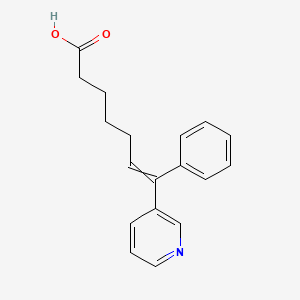
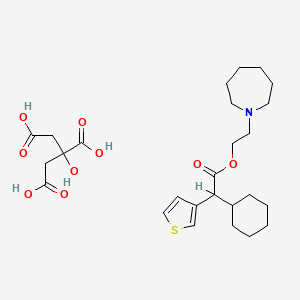


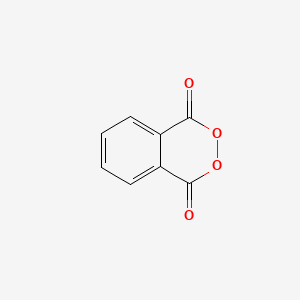

![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)

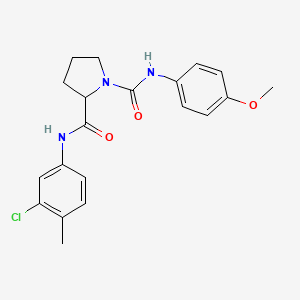
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
